molecular formula C11H13ClN2O3 B2686792 2-chloro-N-(5-acetamido-2-methoxyphenyl)acetamide CAS No. 712287-14-4

2-chloro-N-(5-acetamido-2-methoxyphenyl)acetamide

Cat. No. B2686792
CAS RN: 712287-14-4
M. Wt: 256.69
InChI Key: CUMHBSLZFPHMTD-UHFFFAOYSA-N
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Description

“2-chloro-N-(5-acetamido-2-methoxyphenyl)acetamide” is a chemical compound with a molecular weight of 270.72 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of chloroacetyl chloride with various aliphatic and aromatic amines at room temperature with stirring for a few hours . The reaction is monitored by thin layer chromatography .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-(5-acetamido-2-methoxyphenyl)acetamide” can be represented by the InChI code: 1S/C12H15ClN2O3/c1-7(13)12(17)15-10-6-9(14-8(2)16)4-5-11(10)18-3/h4-7H,1-3H3, (H,14,16) (H,15,17) .

Scientific Research Applications

Glycosylation in Chemical Science

This compound plays a crucial role in the field of chemical science, particularly in the process of glycosylation . Unprotected 2-acetamido sugars can be directly converted into their oxazolines using 2-chloro-1,3-dimethylimidazolinium chloride (DMC), and a suitable base, in aqueous solution . This process produces the corresponding 1,2-trans-glycosides in good yield .

Synthesis of Biologically Active Derivatives

“2-chloro-N-(5-acetamido-2-methoxyphenyl)acetamide” is used in the synthesis of biologically active 2-chloro-N-alkyl/aryl acetamide derivatives . These derivatives can be used as antimicrobial agents such as herbicides, antifungal, disinfectant .

Antimicrobial Applications

The synthesized chloroacetamides have shown excellent antibacterial and antifungal activity . This makes “2-chloro-N-(5-acetamido-2-methoxyphenyl)acetamide” a valuable compound in the development of new antimicrobial agents .

Herbicidal Applications

Certain 2-chloro acetamides, which are synthesized using “2-chloro-N-(5-acetamido-2-methoxyphenyl)acetamide”, act as herbicides . This highlights the compound’s potential in the agricultural industry for weed control .

Antifungal Applications

As mentioned earlier, the synthesized chloroacetamides have shown excellent antifungal activity . This suggests that “2-chloro-N-(5-acetamido-2-methoxyphenyl)acetamide” could be used in the development of new antifungal agents .

Disinfectant Applications

The synthesized chloroacetamides can also be used as disinfectants . This indicates that “2-chloro-N-(5-acetamido-2-methoxyphenyl)acetamide” could be used in the development of new disinfectants .

properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-7(15)13-8-3-4-10(17-2)9(5-8)14-11(16)6-12/h3-5H,6H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMHBSLZFPHMTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(5-acetamido-2-methoxyphenyl)acetamide

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